molecular formula C15H18N2O3 B2462893 Tert-butyl 4-(oxazol-5-yl)benzylcarbamate CAS No. 1360616-36-9

Tert-butyl 4-(oxazol-5-yl)benzylcarbamate

Cat. No.: B2462893
CAS No.: 1360616-36-9
M. Wt: 274.32
InChI Key: ZLQHDTLQLUCSCE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(oxazol-5-yl)benzylcarbamate is a chemical compound with the CAS Number: 1360616-36-9 . It has a molecular weight of 274.32 and its IUPAC name is tert-butyl (4-(oxazol-5-yl)benzyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Intermediate in mTOR Targeted PROTAC Molecule Synthesis Tert-butyl compounds, closely related to Tert-butyl 4-(oxazol-5-yl)benzylcarbamate, are utilized as intermediates in the synthesis of targeted PROTAC molecules. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a key intermediate in synthesizing the mTOR targeted PROTAC molecule PRO1. This synthesis involves palladium-catalyzed Suzuki reactions, indicating the significance of these compounds in complex organic syntheses (Zhang et al., 2022).

Crystal Structure and Antitumor Activity

  • Crystal Structure Analysis Certain tert-butyl compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, have been synthesized and studied for their crystal structures using single-crystal X-ray diffraction. These studies provide valuable insights into the molecular arrangements and potential applications in material science and pharmacology (叶姣 et al., 2015).

  • Antitumor Applications Related tert-butyl compounds have been explored for their antitumor activities. For example, the study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine revealed significant antitumor activity, with IC50 values against certain cancer cell lines, suggesting potential therapeutic applications (叶姣 et al., 2015).

Photophysical and Electrochemical Investigations

  • Photophysical Properties Compounds like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) demonstrate significant photophysical properties. These properties are pivotal in assessing their potential as universal fluorophores and in various sensor applications in both polymeric and solution studies (Fourati et al., 2011).

  • Electrochemical Properties The electrochemical properties of benzimidazole derivatives, including tert-butyl variants, have been synthesized and analyzed for their potential in donor–acceptor–donor type polymers. Such studies are crucial for developing new materials with specific electronic and optical properties (Ozelcaglayan et al., 2012).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQHDTLQLUCSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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